1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate
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Overview
Description
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate is a complex organic compound known for its unique structure and versatile applications. It is often used in various chemical reactions and industrial processes due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate typically involves the reaction of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine with tetraphenylborate. The reaction conditions often include the use of solvents such as toluene or dichloromethane and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized for efficiency and cost-effectiveness, often involving catalysts and specific reaction conditions to maximize output .
Chemical Reactions Analysis
Types of Reactions
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where one of the phenyl groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce substituted phenyl derivatives .
Scientific Research Applications
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate involves its interaction with specific molecular targets and pathways. It can act as a catalyst by stabilizing transition states and lowering activation energy in chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine
- 1,5,7-Triazabicyclo[4.4.0]dec-5-ene
- Tetrakis(1,3,4,6,7,8-hexahydro-2H-pyrimido[1,2-a]pyrimidinate)ditungsten(III) dichloride
Uniqueness
1,3,4,6,7,8-Hexahydro-2H-pyrimido[1,2-a]pyrimidine tetraphenylborate is unique due to its tetraphenylborate moiety, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific catalytic and synthetic applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C31H33BN3- |
---|---|
Molecular Weight |
458.4 g/mol |
IUPAC Name |
3,4,6,7,8,9-hexahydro-2H-pyrimido[1,2-a]pyrimidine;tetraphenylboranuide |
InChI |
InChI=1S/C24H20B.C7H13N3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-3-8-7-9-4-2-6-10(7)5-1/h1-20H;1-6H2,(H,8,9)/q-1; |
InChI Key |
ZUGFQGDBZYTFIT-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.C1CNC2=NCCCN2C1 |
Origin of Product |
United States |
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